molecular formula C6H10BrCl2N3 B13528131 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13528131
M. Wt: 274.97 g/mol
InChI Key: RVNQPVRIBISTGH-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a bromopyrimidine moiety attached to an ethanamine chain, with two hydrochloride groups enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and ligroine, with temperatures maintained around 67-70°C for optimal yield .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene provide bulk custom synthesis and procurement services for 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride, ensuring it meets the required standards for research and development .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)ethan-1-amine: This compound shares a similar structure but lacks the dihydrochloride groups, affecting its solubility and stability.

    2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride: Another similar compound with a different heterocyclic ring, leading to distinct chemical properties and applications.

Uniqueness

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride stands out due to its unique combination of a bromopyrimidine moiety and ethanamine chain, along with the presence of dihydrochloride groups. This combination enhances its solubility, stability, and potential for various scientific applications .

Properties

Molecular Formula

C6H10BrCl2N3

Molecular Weight

274.97 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H

InChI Key

RVNQPVRIBISTGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCN)Br.Cl.Cl

Origin of Product

United States

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